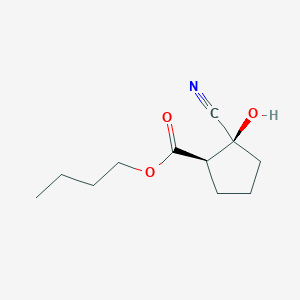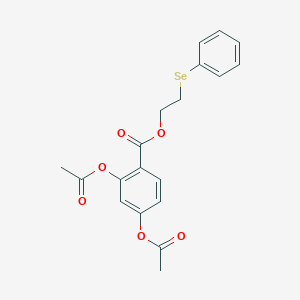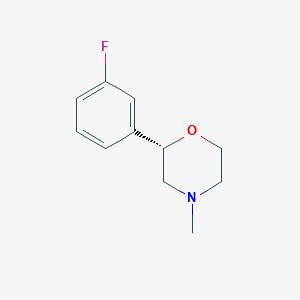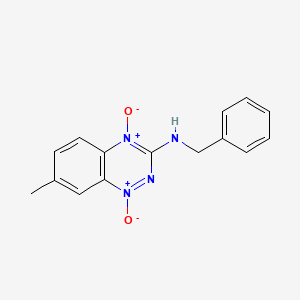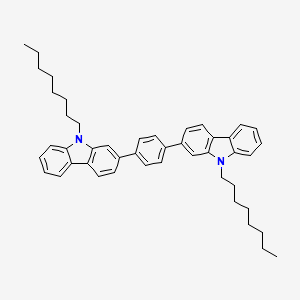
2,2'-(1,4-Phenylene)bis(9-octyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is a compound belonging to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them suitable for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) typically involves the reaction of 9-octyl-9H-carbazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in biosensors due to its excellent charge transport properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is primarily related to its ability to transport charge efficiently. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating charge transfer processes. These interactions are crucial in applications like OLEDs and photovoltaic cells, where efficient charge transport is essential .
Comparación Con Compuestos Similares
9,9’-(2,5-Dibromo-1,4-phenylene)bis(9H-carbazole): Similar structure but with bromine substituents.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Another polymeric form with different electronic properties compared to poly(2,7-carbazole).
Uniqueness: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) stands out due to its specific structural features, such as the octyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in solution-processed optoelectronic devices .
Propiedades
Número CAS |
845712-33-6 |
|---|---|
Fórmula molecular |
C46H52N2 |
Peso molecular |
632.9 g/mol |
Nombre IUPAC |
9-octyl-2-[4-(9-octylcarbazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C46H52N2/c1-3-5-7-9-11-17-31-47-43-21-15-13-19-39(43)41-29-27-37(33-45(41)47)35-23-25-36(26-24-35)38-28-30-42-40-20-14-16-22-44(40)48(46(42)34-38)32-18-12-10-8-6-4-2/h13-16,19-30,33-34H,3-12,17-18,31-32H2,1-2H3 |
Clave InChI |
WDKAOPPHDMUSMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
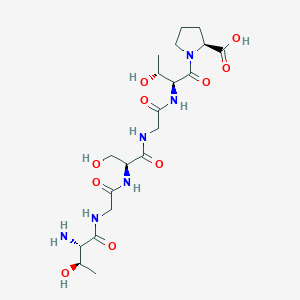
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
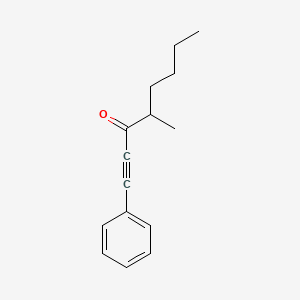
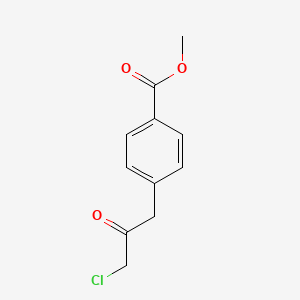
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)

